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Abstract
N-Arachidonoyl-L-serine (AraS) is an endogenous endocannabinoid-like lipid first isolated from

the bovine brain. Structurally similar to anandamide, AraS displays a unique pharmacological

profile characterized by weak affinity for the canonical cannabinoid receptors CB1 and CB2.

Instead, its biological activities are mediated through interactions with other cellular targets,

including putative novel endothelial receptors, such as GPR55, and direct modulation of ion

channels. This technical guide provides a comprehensive overview of the pharmacological

properties of AraS, presenting quantitative data, detailed experimental methodologies, and

outlining its known signaling pathways.

Introduction
N-Arachidonoyl-L-serine is an N-acyl-amino acid that has garnered significant interest within

the scientific community for its diverse physiological effects, which include vasodilation,

neuroprotection, and anti-inflammatory actions.[1][2] Unlike classical endocannabinoids, AraS

does not significantly engage CB1 or CB2 receptors, suggesting a distinct mechanism of

action.[3][4] This document serves as an in-depth resource for researchers, summarizing the

current understanding of the pharmacological profile of AraS.

Quantitative Pharmacological Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8236286?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC2652135/
https://pubmed.ncbi.nlm.nih.gov/28698140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1413724/
https://journals.physiology.org/doi/pdf/10.1152/jn.01204.2007
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8236286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the key quantitative data reported for N-Arachidonoyl-L-Serine

across various biological assays.

Table 1: Receptor and Channel Binding Affinities
Target Species Preparation Ki (nM) Reference(s)

CB1

Cannabinoid

Receptor

Mouse
Cerebellar

Membranes
> 10,000 [4]

CB2

Cannabinoid

Receptor

Rat -
No displacement

up to 30 µM
[4]

TRPV1 Channel Rat -
No displacement

up to 30 µM
[4]

Table 2: In Vitro Functional Activity
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Assay
Tissue/Cell
Line

Species Parameter Value
Reference(s
)

Vasodilation
Mesenteric

Arteries
Rat EC50 550 nM [4]

Vasodilation
Abdominal

Aorta
Rat EC50 ~1,200 nM [4]

Vasorelaxatio

n (intact)

Mesenteric

Arteries
Rat pEC50 5.49 [1]

Vasorelaxatio

n (denuded)

Mesenteric

Arteries
Rat pEC50 5.14 [1]

BKCa

Channel

Activation

HEK293hSlo

cells
Human

pEC50 (L-

enantiomer)
5.63 [1][5]

BKCa

Channel

Activation

HEK293hSlo

cells
Human

pEC50 (D-

enantiomer)
5.32 [1][5]

N-Type Ca2+

Channel

Modulation

Sympathetic

Neurons
Rat -

Augmentation

of current
[1][6]

TNF-α

Suppression

Murine

Macrophage

Cell Line

Mouse -

Suppression

of LPS-

induced

formation

[3][7]

Key Signaling Pathways
N-Arachidonoyl-L-Serine modulates several intracellular signaling cascades, primarily in

endothelial cells, leading to its observed physiological effects.

GPR55-Mediated Signaling in Endothelial Cells
AraS is proposed to act as an agonist at the G protein-coupled receptor 55 (GPR55), which is

expressed in endothelial cells.[6][8] Activation of GPR55 by AraS is thought to proceed through
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a Gi/o-coupled pathway, leading to the downstream phosphorylation and activation of Mitogen-

Activated Protein Kinase (MAPK) and Protein Kinase B (Akt).[6][8] This pathway is implicated

in the pro-angiogenic effects of AraS.
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GPR55-mediated signaling cascade of N-Arachidonoyl-L-Serine.

RhoA/ROCK Pathway Involvement
In some cellular contexts, GPR55 activation is also linked to Gα12/13 coupling, which

subsequently activates the RhoA/ROCK signaling pathway.[6][9] While direct evidence for

AraS-mediated activation of this specific G protein is pending, this pathway is a known

downstream effector of GPR55.
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Potential GPR55-mediated RhoA/ROCK signaling.

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

Vasodilation Assay in Isolated Rat Mesenteric Arteries
This protocol is adapted from methodologies described for assessing the vasodilatory

properties of AraS.[3][10]
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Objective: To determine the vasodilatory effect of N-Arachidonoyl-L-Serine on isolated arterial

segments.

Materials:

Male Sprague-Dawley rats (185-200 g)

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2,

KH2PO4 1.2, NaHCO3 25, glucose 11.1)

Phenylephrine

N-Arachidonoyl-L-Serine (in ethanol stock solution)

Wire myograph system

Carbogen gas (95% O2, 5% CO2)

Procedure:

Euthanize the rat and dissect the superior mesenteric artery.

Isolate second-order branches of the mesenteric artery and cut them into 2 mm rings.

Mount the arterial rings in a wire myograph containing Krebs-Henseleit buffer, maintained at

37°C and continuously bubbled with carbogen gas.

Allow the rings to equilibrate for 60 minutes under a resting tension of 1.0 g, with buffer

changes every 15-20 minutes.

Verify the functional integrity of the endothelium by eliciting >90% relaxation with 10 µM

acetylcholine after pre-contraction with phenylephrine.

Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 5 µM)

to induce a stable tone.

Generate a cumulative concentration-response curve by adding increasing concentrations of

N-Arachidonoyl-L-Serine to the organ bath.
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Record the relaxation response as a percentage of the phenylephrine-induced contraction.

Calculate the EC50 value from the concentration-response curve.

Start

Dissect Mesenteric Artery Rings

Mount in Wire Myograph

Equilibrate under Tension

Pre-contract with Phenylephrine

Add Cumulative Concentrations of AraS

Record Relaxation

Analyze Data (EC50)

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type
Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

2. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory
properties - PMC [pmc.ncbi.nlm.nih.gov]

4. journals.physiology.org [journals.physiology.org]

5. journals.physiology.org [journals.physiology.org]

6. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC
[pmc.ncbi.nlm.nih.gov]

7. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory
properties - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

10. Arachidonic acid-induced vasodilation of rat small mesenteric arteries is lipoxygenase-
dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Pharmacological Profile of N-Arachidonoyl-L-Serine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8236286#pharmacological-profile-of-n-arachidonoyl-
l-serine]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8236286?utm_src=pdf-body-img
https://www.benchchem.com/product/b8236286?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2652135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2652135/
https://pubmed.ncbi.nlm.nih.gov/28698140/
https://pubmed.ncbi.nlm.nih.gov/28698140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1413724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1413724/
https://journals.physiology.org/doi/pdf/10.1152/jn.01204.2007
https://journals.physiology.org/doi/abs/10.1152/jn.01204.2007
https://pmc.ncbi.nlm.nih.gov/articles/PMC2936831/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2936831/
https://pubmed.ncbi.nlm.nih.gov/16467152/
https://pubmed.ncbi.nlm.nih.gov/16467152/
https://pubmed.ncbi.nlm.nih.gov/20649562/
https://pubmed.ncbi.nlm.nih.gov/20649562/
https://pdfs.semanticscholar.org/fa40/5a57589c5a6c2a1dfc882b327cabe8b0b2a6.pdf
https://pubmed.ncbi.nlm.nih.gov/12490584/
https://pubmed.ncbi.nlm.nih.gov/12490584/
https://www.benchchem.com/product/b8236286#pharmacological-profile-of-n-arachidonoyl-l-serine
https://www.benchchem.com/product/b8236286#pharmacological-profile-of-n-arachidonoyl-l-serine
https://www.benchchem.com/product/b8236286#pharmacological-profile-of-n-arachidonoyl-l-serine
https://www.benchchem.com/product/b8236286#pharmacological-profile-of-n-arachidonoyl-l-serine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8236286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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